6-methoxy-N-(3-methoxybenzyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
The compound 6-methoxy-N-(3-methoxybenzyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a chemical entity that appears to be a derivative of imidazo[1,2-b]pyridazine, which is a heterocyclic compound. The structure suggests the presence of multiple functional groups, including methoxy, benzyl, and carboxamide moieties, which could contribute to its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, the preparation of imidazo[1,2-b]pyridazines has been reported, where various substituents were introduced at different positions on the imidazo[1,2-b]pyridazine ring system . Although the exact synthesis of 6-methoxy-N-(3-methoxybenzyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is not detailed in the provided papers, similar synthetic strategies could potentially be applied, involving alkylation and acylation reactions.
Molecular Structure Analysis
The molecular structure of this compound would likely exhibit a planar heterocyclic core due to the presence of the dihydropyridazine ring. The methoxy and benzyl substituents could influence the electronic distribution and steric hindrance, affecting the molecule's reactivity. The carboxamide group is a common functional group that can engage in hydrogen bonding, impacting the compound's solubility and intermolecular interactions.
Chemical Reactions Analysis
While specific chemical reactions of 6-methoxy-N-(3-methoxybenzyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide are not provided, related compounds have shown reactivity typical of imidazo[1,2-b]pyridazines. These reactions may include further functionalization of the heterocyclic ring, such as alkylation or acylation, as well as interactions with biological targets due to the presence of the methoxy and benzyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of methoxy groups suggests increased solubility in organic solvents, while the carboxamide could enhance solubility in polar solvents due to hydrogen bonding capabilities. The compound's melting point, boiling point, and stability would be determined by the nature of the substituents and the rigidity of the dihydropyridazine ring system.
properties
IUPAC Name |
6-methoxy-N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14-7-9-16(10-8-14)24-19(28-3)12-18(25)20(23-24)21(26)22-13-15-5-4-6-17(11-15)27-2/h4-12H,13H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFQIPMMPSRXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=O)C(=N2)C(=O)NCC3=CC(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(3-methoxybenzyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide |
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